
2,6-Diaminotoluene
Overview
Description
2,6-Diaminotoluene is an organic compound with the chemical formula C7H10N2. It is a derivative of toluene, where two hydrogen atoms ortho to the methyl group are replaced by amino groups . This compound is primarily used as an intermediate in organic synthesis and dye production .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diaminotoluene involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent, with a palladium complex catalyst under normal heating and stirring conditions . Another method involves the hydrogenation of 2,6-dinitrotoluene using a palladium-carbon catalyst, followed by crystallization and vacuum drying to obtain high-purity this compound .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of dinitrotoluene mixtures. The process uses a palladium-carbon catalyst and water as a solvent, resulting in a high yield and purity of the final product . This method is favored for its simplicity, cost-effectiveness, and environmental benefits.
Chemical Reactions Analysis
Acid-Base Reactions
2,6-DAT readily undergoes neutralization with acids to form salts, a reaction critical for its handling and industrial applications.
Reactants | Products | Conditions | References |
---|---|---|---|
2,6-DAT + HCl | 2,6-Diaminotoluene dihydrochloride | Exothermic, room temp | |
2,6-DAT + HSO | Corresponding sulfate salt | Aqueous medium |
Key Findings :
-
Neutralization is exothermic, releasing heat during salt formation .
-
The dihydrochloride salt (CAS 15481-70-6) is stable and commonly used in analytical workflows .
Acetylation Reactions
Acetylation is employed to stabilize 2,6-DAT for analytical detection or metabolic studies.
Reagents | Products | Conditions | References |
---|---|---|---|
Acetic anhydride | 2,6-Bisacetamidotoluene | 4-hour reaction, 40–50°C | |
Enzymatic (in vivo) | 2-Acetylamino-6-aminotoluene, 2,6-Diacetylamino-toluene | Rat liver metabolism |
Mechanistic Insights :
-
In vitro acetylation with acetic anhydride converts both amino groups to acetamides, enhancing detection via HPLC .
-
In vivo, N-acetylation occurs as a detoxification pathway, producing mutagenic metabolites .
Hydrolysis of Toluene Diisocyanate (TDI)
2,6-DAT is regenerated from its diisocyanate derivative under aqueous conditions:
Key Data :
-
Hydrolysis occurs rapidly, posing exposure risks in polyurethane industries .
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TDI hydrolysis is a primary route for occupational 2,6-DAT exposure .
Metabolic Transformations
In vivo metabolism involves oxidation and conjugation pathways:
Metabolic Pathway | Metabolites Identified | Biological System | References |
---|---|---|---|
Hydroxylation | 3-Hydroxy-2,6-DAT | Rat liver microsomes | |
N-Acetylation | 4-Hydroxy-2-acetylamino-6-aminotoluene | Sprague-Dawley rats |
Toxicological Implications :
-
Metabolites like 2,6-di(acetylamino)-toluene exhibit mutagenicity in Salmonella typhimurium assays .
-
Unlike its isomer 2,4-DAT, 2,6-DAT does not induce CYP1A1, reducing carcinogenic potential .
Reactivity with Other Chemicals
2,6-DAT exhibits incompatibilities with several classes of compounds:
Safety Notes :
Polymerization Reactions
2,6-DAT serves as a precursor for toluene diisocyanate (TDI), a monomer in polyurethane synthesis:
Industrial Application :
Scientific Research Applications
Industrial Applications
1.1 Synthesis of Polyurethanes
2,6-DAT serves as a crucial intermediate in the production of 2,6-Toluene Diisocyanate (TDI) , which is essential for synthesizing flexible polyurethane foams. These foams are widely used in furniture, automotive seating, and insulation materials due to their excellent cushioning properties and durability .
1.2 Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives. Its chemical properties enable the production of high-performance coatings that provide resistance to abrasion and chemicals, making them suitable for various industrial applications .
1.3 Rubber Manufacturing
In rubber production, 2,6-DAT contributes to the formulation of rubber products that require enhanced durability and flexibility. Its role as a curing agent allows for improved mechanical properties in rubber formulations .
Biomedical Applications
2.1 Polyurethane Biomaterials
Recent studies have highlighted the potential of polyurethanes synthesized from 2,6-DAT in biomedical applications. These materials can be engineered for use in cardiovascular devices and reconstructive surgery due to their biocompatibility and mechanical properties .
2.2 Drug Delivery Systems
Research indicates that polyurethanes derived from 2,6-DAT can be utilized in drug delivery systems, providing controlled release mechanisms for pharmaceuticals. This application is particularly relevant in developing biodegradable materials that minimize environmental impact while delivering therapeutic agents effectively .
Environmental Considerations
3.1 Toxicological Profile
The safety profile of 2,6-DAT has been a topic of research due to its mutagenic properties observed in certain test conditions. While it is not classified as a carcinogen in long-term studies on animals, its potential health risks necessitate careful handling and regulatory oversight during industrial use .
3.2 Biodegradability Studies
Studies on the biodegradability of polyurethane products containing 2,6-DAT are ongoing to assess their environmental impact post-use. The goal is to develop materials that can decompose effectively without releasing harmful byproducts into the environment .
Mechanism of Action
2,6-Diaminotoluene exerts its effects primarily through its interaction with DNA, leading to mutations and other genetic changes . It acts as a mutagen by increasing the frequency of mutations above the normal background level. The molecular targets and pathways involved include DNA base substitution and other forms of DNA damage .
Comparison with Similar Compounds
2,4-Diaminotoluene: Another isomer of diaminotoluene, used in similar applications but with different reactivity and properties.
4,4’-Diaminodiphenylmethane: Used in the production of polyurethanes and epoxy resins.
2,6-Dinitrotoluene: A precursor to 2,6-Diaminotoluene, used in the production of explosives and other chemicals.
Uniqueness: this compound is unique due to its specific reactivity and applications in dye synthesis and organic intermediates. Its ability to undergo various chemical reactions and its role in the production of flexible polyurethane foams and other industrial products make it a valuable compound in both research and industry .
Biological Activity
2,6-Diaminotoluene (2,6-DAT) is an aromatic amine widely used in the industrial synthesis of toluene diisocyanate, a precursor for polyurethane production. Despite its industrial significance, 2,6-DAT has raised concerns regarding its biological activity and potential health effects. This article reviews the biological activity of 2,6-DAT, focusing on its mutagenicity, carcinogenicity, metabolic pathways, and toxicological implications.
Chemical Structure and Properties
This compound is an organic compound with the formula . It features two amino groups attached to a toluene ring. This structure contributes to its reactivity and biological interactions.
Mutagenicity
2,6-DAT has been identified as a mutagen in various studies. It exhibits mutagenic properties in the Ames test using Salmonella typhimurium TA98 strains, especially when metabolic activation is employed. The compound itself is not directly mutagenic but is metabolized into several active metabolites that exhibit mutagenicity under specific conditions .
Metabolites Identified
The primary metabolites of 2,6-DAT include:
- 3-Hydroxy-2,6-DAT
- 4-Hydroxy-2-acetylamino-6-aminotoluene
- 2-Acetylamino-6-aminotoluene
- 2,6-Di(acetylamino)-toluene
Among these metabolites, 4-hydroxy-2-acetylamino-6-aminotoluene has been shown to be mutagenic in the Ames test .
Carcinogenicity
Research indicates that 2,6-DAT does not exhibit significant carcinogenic potential. Long-term studies involving F344 rats and B6C3F1 mice administered with high doses (up to 500 ppm) did not reveal a statistically significant increase in tumors compared to control groups . In contrast to its isomer 2,4-diaminotoluene (2,4-DAT), which is a known carcinogen, 2,6-DAT lacks the ability to induce cytochrome P450 enzymes necessary for activating carcinogenic pathways .
Toxicokinetics
The absorption and metabolism of 2,6-DAT have been extensively studied. Following oral administration:
- Rapid Absorption : The compound is quickly absorbed from the gastrointestinal tract.
- Metabolism : It undergoes extensive biotransformation primarily in the liver.
- Excretion : Approximately 85% of administered radioactivity is excreted in urine within 24 hours post-administration .
Table: Summary of Toxicokinetic Studies
Study Type | Findings |
---|---|
Oral Administration | Rapid absorption and extensive metabolism |
Urinary Excretion | ~85% excreted within 24 hours |
Metabolite Identification | Four main metabolites identified via HPLC |
Developmental and Reproductive Toxicity
Studies have shown that 2,6-DAT can cause reproductive and developmental toxicity. For instance, embryotoxic effects were observed in rats and rabbits exposed to high doses during gestation. Specific malformations were noted at doses correlating with maternal toxicity .
Case Study: Teratogenic Effects
A study involving pregnant JCL:ddN mice demonstrated that subcutaneous administration of 50 mg/kg of 2,6-DAT on specific gestational days led to significant craniofacial malformations in fetuses .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,6-diaminotoluene (2,6-DAT) relevant to laboratory handling and experimental design?
2,6-DAT is a crystalline solid with a molecular weight of 122.17 g/mol, a melting point of 104–106°C, and a boiling point of 289°C. It has a density of 1.107 g/cm³ and moderate water solubility (60 g/L at 15°C) . These properties dictate storage conditions (e.g., protection from moisture and heat) and solvent selection for synthesis or dissolution. Safety data indicate hazards such as skin irritation (Safety Code S24) and environmental toxicity (S61), necessitating PPE and controlled waste disposal .
Q. What analytical methods are validated for quantifying 2,6-DAT in biological matrices?
Ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) is a validated method for detecting 2,6-DAT in urine, with a sensitivity range of ng/mL. This method includes rigorous quality control (QC) protocols, such as calibration curves and internal standards, to ensure reproducibility in toxicokinetic studies .
Q. How does 2,6-DAT differ structurally and functionally from its isomer 2,4-diaminotoluene (2,4-DAT)?
While both isomers share the molecular formula C₇H₁₀N₂, their amino group positions (meta vs. para) lead to divergent reactivity and biological effects. For example, 2,4-DAT is carcinogenic in rodents (inducing liver tumors and lymphoma), whereas 2,6-DAT lacks carcinogenicity despite similar in vitro mutagenicity in Ames tests . This structural distinction is critical for designing isomer-specific toxicity assays.
Advanced Research Questions
Q. What experimental models elucidate the in vivo genotoxicity mechanisms of 2,6-DAT compared to 2,4-DAT?
F344 gpt delta transgenic rats are used to assess in vivo mutagenicity. In these models, 2,6-DAT shows no significant mutagenic activity in liver or kidney tissues, unlike 2,4-DAT, which induces mutations in hepatic DNA. Methodologically, this involves administering isomers orally, isolating organ DNA, and quantifying gpt gene mutations via 6-thioguanine selection assays. Immunohistochemistry further evaluates tissue-specific DNA adduct formation .
Q. How can researchers address contradictions between in vitro and in vivo genotoxicity data for 2,6-DAT?
Despite positive Ames test results, 2,6-DAT’s lack of in vivo carcinogenicity may stem from metabolic detoxification (e.g., acetylation or glucuronidation) or poor bioactivation in mammalian systems. To resolve this, researchers employ metabolic profiling (e.g., cytochrome P450 enzyme assays) and comparative studies with 2,4-DAT, focusing on N-hydroxylation efficiency and DNA adduct persistence .
Q. What methodologies are used to study 2,6-DAT’s role in polymer science and electrochemistry?
In fuel cell research, 2,6-DAT is evaluated as a contaminant in proton-exchange membrane fuel cells (PEMFCs). Experimental setups simulate contamination by introducing 2,6-DAT into fuel streams and measuring performance loss via polarization curves and electrochemical impedance spectroscopy. Key parameters include adsorption onto platinum catalysts and ionomer absorption, quantified using cyclic voltammetry .
Q. How is 2,6-DAT utilized in synthesizing fluorinated polymers or pharmaceutical intermediates?
As a building block, 2,6-DAT undergoes bromination/fluorination to yield derivatives like 3,5-dibromo-2,6-difluorotoluene, which is used in fluorinated polymer synthesis. Methodologies involve nucleophilic aromatic substitution under anhydrous conditions, with purity monitored via GC-MS or NMR. Applications include creating materials with enhanced thermal stability for electronics .
Q. Methodological Recommendations
- Toxicity Screening : Use transgenic rodent models (e.g., gpt delta rats) for integrated genotoxicity and carcinogenicity assessments .
- Analytical Chemistry : Prioritize UPLC-APCI-MS/MS for trace detection in biological samples, with deuterated internal standards (e.g., 2,6-DAT-α,α,α-d₃) to enhance accuracy .
- Synthetic Applications : Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize byproducts in fluorinated polymer synthesis .
Properties
IUPAC Name |
2-methylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYCRLGLCUXUPO-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=CC=C1N)N | |
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Molecular Formula |
C7H10N2, Array | |
Record name | 2,6-DIAMINOTOLUENE | |
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Record name | 2,6-DIAMINOTOLUENE | |
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Related CAS |
15481-70-6 (di-hydrochloride) | |
Record name | 2,6-Diaminotoluene | |
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DSSTOX Substance ID |
DTXSID4027319 | |
Record name | 2,6-Toluenediamine | |
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Molecular Weight |
122.17 g/mol | |
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Physical Description |
2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water). | |
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Boiling Point |
289 °C | |
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Solubility |
Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor | |
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Vapor Pressure |
2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13 | |
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Color/Form |
Prisms from benzene, water | |
CAS No. |
823-40-5 | |
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Record name | 2,6-DIAMINOTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TOLUENE-2,6-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/939 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F | |
Record name | 2,6-DIAMINOTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-DIAMINOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-Toluenediamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6-DIAMINOTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TOLUENE-2,6-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/939 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.